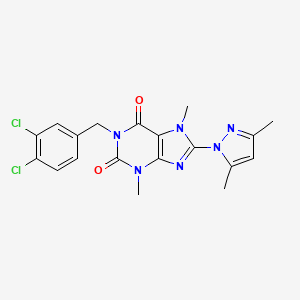
1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H18Cl2N6O2 and its molecular weight is 433.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative belonging to the purine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C18H16Cl2N6O2
- Molecular Weight : 423.25 g/mol
- CAS Number : 42476401
The structure of the compound features a purine core substituted with a dichlorobenzyl group and a dimethylpyrazole moiety. This unique arrangement is hypothesized to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C18H16Cl2N6O2 |
| Molecular Weight | 423.25 g/mol |
| CAS Number | 42476401 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study focusing on structurally related pyrazole derivatives demonstrated promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by increasing lipophilicity and improving membrane permeability .
Antifungal Activity
In vitro studies have shown that similar compounds exhibit antifungal activity against pathogens such as Corynespora cassiicola and Pseudomonas syringae. These studies suggest that the incorporation of specific substituents can lead to enhanced fungicidal effects .
Antitubercular Activity
A review highlighted the potential of certain purine derivatives in inhibiting Mycobacterium tuberculosis (Mtb). The compound's structural features may play a critical role in targeting specific enzymes involved in the bacterial cell wall synthesis pathway .
Structure-Activity Relationship (SAR)
The effectiveness of This compound can be attributed to its molecular structure. Key observations from SAR studies include:
- Substituent Positioning : The position of halogen substituents on the aromatic ring significantly affects biological activity. For instance, meta-substituted groups tend to enhance antibacterial properties compared to ortho or para configurations .
- Functional Group Influence : The presence of electron-withdrawing groups like Cl or CF₃ has been correlated with increased potency against bacterial strains due to enhanced interaction with microbial targets .
Table 2: Summary of Biological Activities
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various pyrazole derivatives against Staphylococcus aureus. The compound demonstrated an MIC value comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .
Study 2: In Vivo Antifungal Testing
In vivo testing against Pseudomonas syringae showed that derivatives with dichlorobenzyl groups exhibited significant antifungal activity at concentrations as low as 500 μg/mL. Notably, these compounds outperformed traditional antifungal agents in terms of efficacy .
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O2/c1-10-7-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-5-6-13(20)14(21)8-12/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHFRNHBVIDWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














